4-(3-Bromobenzamido)benzoic acid
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Overview
Description
4-(3-Bromobenzamido)benzoic acid is an organic compound with the molecular formula C14H10BrNO3. It is a derivative of benzoic acid, where the hydrogen atom in the amide group is replaced by a 3-bromobenzoyl group. This compound is known for its applications in various fields of scientific research and industry due to its unique chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
4-(3-Bromobenzamido)benzoic acid can be synthesized through the direct condensation of 3-bromobenzoic acid and 4-aminobenzoic acid. The reaction typically involves the use of a coupling agent such as dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP) under an inert atmosphere . The reaction is carried out in a suitable solvent, such as dichloromethane, at room temperature.
Industrial Production Methods
This includes optimizing reaction conditions, using continuous flow reactors, and employing more efficient purification techniques to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
4-(3-Bromobenzamido)benzoic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles in the presence of a suitable catalyst.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding quinones or reduction to form amines.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form biaryl compounds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines or thiols, with catalysts such as palladium or copper.
Oxidation: Reagents like potassium permanganate or chromium trioxide are used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Coupling Reactions: Boron reagents and palladium catalysts are commonly used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzoic acids, while coupling reactions produce biaryl compounds .
Scientific Research Applications
4-(3-Bromobenzamido)benzoic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 4-(3-Bromobenzamido)benzoic acid involves its interaction with specific molecular targets. It can inhibit certain enzymes or proteins, leading to various biological effects. For example, it may induce cell-cycle arrest and apoptosis in cancer cells by targeting specific pathways involved in cell proliferation.
Comparison with Similar Compounds
Similar Compounds
4-Bromobenzoic Acid: Similar in structure but lacks the amide group.
3-Bromobenzoic Acid: Similar but with the bromine atom in a different position.
4-Aminobenzoic Acid: Similar but without the bromine atom
Uniqueness
4-(3-Bromobenzamido)benzoic acid is unique due to the presence of both the bromine atom and the amide group, which confer distinct chemical and biological properties. This makes it a valuable compound for various applications in research and industry .
Properties
IUPAC Name |
4-[(3-bromobenzoyl)amino]benzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10BrNO3/c15-11-3-1-2-10(8-11)13(17)16-12-6-4-9(5-7-12)14(18)19/h1-8H,(H,16,17)(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NDPSYYITQRRGHS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)C(=O)NC2=CC=C(C=C2)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10BrNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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